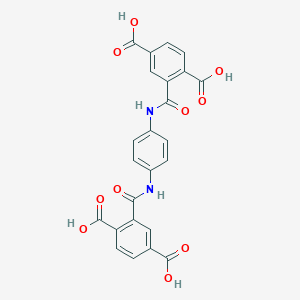
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-{2-benzoyl-4-aminophenyl}-4-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-benzoyl-4-nitroaniline and 4-methoxybenzoic acid.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrophenyl groups may facilitate binding to active sites, while the methoxybenzamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-{2-benzoyl-4-nitrophenyl}-4-methylbenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-ethoxybenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-chlorobenzamide
Comparison: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its analogs with different substituents (e.g., methyl, ethoxy, chloro), the methoxy derivative may exhibit distinct physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.4g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O5/c1-28-17-10-7-15(8-11-17)21(25)22-19-12-9-16(23(26)27)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) |
InChI Key |
CRGJCKQXPSAWMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412466.png)



![4,4,8-trimethyl-N-(4-propan-2-ylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412473.png)


![N-[4-(dimethylamino)phenyl]-2-furamide](/img/structure/B412479.png)


![N-[2,2,2-trichloro-1-(4-toluidino)ethyl]hexanamide](/img/structure/B412486.png)
![2-(chloromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B412487.png)
